molecular formula C17H18N2S B14388311 1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline CAS No. 90071-25-3

1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline

Cat. No.: B14388311
CAS No.: 90071-25-3
M. Wt: 282.4 g/mol
InChI Key: AHOSYDDMRCUIIX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 2,3-dimethylphenyl group and a methylsulfanyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then cyclized with a thiol reagent under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a dimethylphenyl group and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90071-25-3

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-methylsulfanyl-2H-quinazoline

InChI

InChI=1S/C17H18N2S/c1-12-7-6-10-15(13(12)2)19-11-18-17(20-3)14-8-4-5-9-16(14)19/h4-10H,11H2,1-3H3

InChI Key

AHOSYDDMRCUIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CN=C(C3=CC=CC=C32)SC)C

Origin of Product

United States

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